2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide
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Overview
Description
2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a complex organic compound that features a phenyl group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.
Formation of the Amide Bond: The final step involves coupling the pyrimidine-piperidine intermediate with a phenylbutanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and piperidine rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, particularly targeting the amide bond.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the phenyl and piperidine rings.
Reduction: Reduced amide to amine derivatives.
Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)butanamide
- 2-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide
Uniqueness
Compared to similar compounds, 2-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide may exhibit unique pharmacokinetic properties, such as improved bioavailability or reduced toxicity. Its specific structural features, such as the piperidine ring, can confer distinct biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-17(16-9-5-3-6-10-16)20(25)22-15-18-21-12-11-19(23-18)24-13-7-4-8-14-24/h3,5-6,9-12,17H,2,4,7-8,13-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCFSEHYCFRNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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